Cas no 486452-03-3 (2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)

2-(2-Chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline is a structurally complex tetrahydroisoquinoline derivative with potential applications in medicinal chemistry and pharmacological research. The compound features a chlorobenzoyl moiety at the 2-position and a nitrophenoxymethyl group at the 1-position, contributing to its distinct electronic and steric properties. The dimethoxy substitution at the 6,7-positions enhances its lipophilicity, which may influence bioavailability and receptor interactions. This scaffold is of interest for its potential as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) pathways or serving as enzyme inhibitors. Its well-defined structure allows for precise modifications in drug discovery efforts.
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline structure
486452-03-3 structure
Product name:2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
CAS No:486452-03-3
MF:C25H23ClN2O6
MW:482.912925958633
CID:6051427
PubChem ID:4572320

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
    • Methanone, (2-chlorophenyl)[3,4-dihydro-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-2(1H)-isoquinolinyl]-
    • 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
    • (2-chlorophenyl)-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
    • AKOS024581042
    • Oprea1_177029
    • F0535-0649
    • 486452-03-3
    • (2-chlorophenyl)(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
    • Inchi: 1S/C25H23ClN2O6/c1-32-23-13-16-11-12-27(25(29)19-5-3-4-6-21(19)26)22(20(16)14-24(23)33-2)15-34-18-9-7-17(8-10-18)28(30)31/h3-10,13-14,22H,11-12,15H2,1-2H3
    • InChI Key: GSASFJNEUPXTAA-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Cl)(N1CCC2=C(C1COC1=CC=C([N+]([O-])=O)C=C1)C=C(OC)C(OC)=C2)=O

Computed Properties

  • Exact Mass: 482.1244642g/mol
  • Monoisotopic Mass: 482.1244642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 697
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 93.8Ų

Experimental Properties

  • Density: 1.320±0.06 g/cm3(Predicted)
  • Boiling Point: 673.7±55.0 °C(Predicted)
  • pka: -2.86±0.40(Predicted)

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0535-0649-100mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0535-0649-2μmol
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
2μl
$57.0 2023-05-17
A2B Chem LLC
BA62608-1mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3
1mg
$245.00 2024-04-19
Life Chemicals
F0535-0649-2mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0535-0649-5μmol
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0535-0649-5mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0535-0649-50mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0535-0649-1mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0535-0649-10μmol
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0535-0649-3mg
2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
486452-03-3 90%+
3mg
$63.0 2023-05-17

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Related Literature

Additional information on 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline

Introduction to 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486452-03-3)

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline, identified by its CAS number 486452-03-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a scaffold widely recognized for its pharmacological potential due to its structural similarity to several bioactive natural products and synthetic drugs. The presence of multiple functional groups, including a chlorobenzoyl moiety, dimethoxy substituents on the benzene ring, and a nitrophenoxy group at the 1-position, contributes to its unique chemical properties and biological activities.

The synthesis and characterization of this compound represent a testament to the advancements in organic synthesis techniques, particularly in the construction of heterocyclic systems. The tetrahydroisoquinoline core is of particular interest because it is a common motif in alkaloids and has been extensively studied for its role in modulating various biological pathways. In recent years, there has been a surge in research focused on derivatives of tetrahydroisoquinoline due to their demonstrated efficacy in preclinical models as potential therapeutic agents for neurological disorders, cardiovascular diseases, and cancer.

One of the most compelling aspects of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline is its potential as a lead compound for drug discovery. The combination of the chlorobenzoyl group and the nitrophenoxy moiety suggests that this molecule may exhibit both binding affinity and metabolic stability, which are critical factors for drug candidates. Furthermore, the dimethoxy substituents could influence the compound's solubility and bioavailability, making it an attractive candidate for further optimization.

Recent studies have highlighted the importance of tetrahydroisoquinoline derivatives in addressing neurological disorders. For instance, compounds with similar scaffolds have shown promise in models of Parkinson's disease and Alzheimer's disease by interacting with specific neurotransmitter receptors. The structural features of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline suggest that it may possess similar neuroprotective properties. Specifically, the nitrophenoxy group could serve as a pharmacophore for targeting monoamine oxidase (MAO) enzymes, which are implicated in the pathogenesis of these neurodegenerative conditions.

The role of the chlorobenzoyl group in this molecule is also noteworthy. Chlorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to enhance binding interactions with biological targets. This moiety may contribute to the compound's affinity for specific protein receptors by increasing hydrophobic interactions or by modulating electronic properties through electron-withdrawing effects. Additionally, the presence of two methoxy groups at the 6- and 7-positions of the benzene ring could further fine-tune the compound's pharmacokinetic profile by influencing its metabolic pathways.

In terms of synthetic approaches, the preparation of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline would likely involve multi-step organic reactions that exploit classical methodologies for constructing tetrahydroisoquinoline scaffolds. Key steps might include condensation reactions to form the isoquinoline core followed by functionalization at various positions using selective protecting group strategies. The introduction of the chlorobenzoyl, dimethoxy, and nitrophenoxy groups would require careful consideration to ensure regioselectivity and minimize unwanted side reactions.

The pharmacological evaluation of this compound would typically begin with in vitro assays to assess its interaction with relevant biological targets. For example, binding assays with MAO enzymes or neurotransmitter receptors would be essential to determine its potential therapeutic relevance. Additionally, cell-based assays could provide insights into its ability to modulate downstream signaling pathways associated with neurological disorders. Preclinical studies in animal models would further investigate its efficacy and safety profiles before moving towards human clinical trials.

One area where tetrahydroisoquinoline derivatives have shown particular promise is in the treatment of cancer. Several studies have demonstrated that these compounds can induce apoptosis or inhibit proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth and survival. The structural features of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline make it an intriguing candidate for further investigation in this context. The chlorobenzoyl group could interact with oncogenic proteins or kinases while the nitrophenoxy moiety might serve as a scaffold for delivering cytotoxic agents directly to cancer cells.

The development of novel pharmaceuticals relies heavily on understanding both the chemical properties and biological activities of candidate compounds. The synthesis and study of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 486452-03-3) contribute significantly to this knowledge base by providing insights into how structural modifications can influence pharmacological outcomes. As research continues to uncover new therapeutic targets and mechanisms underlying human diseases such as cancer and neurological disorders, this class of compounds will remain at forefronts efforts aimed at developing safer more effective treatments.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd